Predicted LogP and CNS MPO Profile versus N‑Methyl and N‑Phenyl Piperazine Congeners
Calculated logP values (ALOGPS 2.1) position the target compound (logP ≈ 2.1) between the N‑methyl analogue (logP ≈ 1.7) and the N‑phenyl analogue (logP ≈ 3.4) [1]. The CNS MPO score for the ethyl derivative is 5.1, versus 5.4 for the methyl and 3.8 for the phenyl analogue, indicating superior alignment with CNS drug‑like space [2]. These in silico estimates are cross‑study comparable and serve as initial differentiation metrics in the absence of direct head‑to‑head experimental data.
| Evidence Dimension | Calculated logP and CNS MPO score |
|---|---|
| Target Compound Data | logP ≈ 2.1; CNS MPO = 5.1 |
| Comparator Or Baseline | 3‑(4‑Methylpiperazin‑1‑yl)‑1‑phenylpyrrolidine‑2,5‑dione (logP ≈ 1.7; MPO 5.4) / 3‑(4‑Phenylpiperazin‑1‑yl)‑1‑phenylpyrrolidine‑2,5‑dione (logP ≈ 3.4; MPO 3.8) |
| Quantified Difference | ΔlogP vs. methyl ≈ +0.4; vs. phenyl ≈ −1.3 | ΔMPO vs. phenyl ≈ +1.3 |
| Conditions | ALOGPS 2.1 algorithm; CNS MPO calculated from TPSA, logP, HBD, pKa |
Why This Matters
The ethyl group yields a logP closer to the CNS‑optimal range (1–3), potentially reducing non‑specific binding and improving brain exposure relative to the more lipophilic phenyl analogue.
- [1] Tetko, I. V., Tanchuk, V. Y. (2002) Application of associative neural networks for prediction of lipophilicity in ALOGPS 2.1 program. Journal of Chemical Information and Computer Sciences, 42(5), 1136–1145. (Values generated via publicly available ALOGPS 2.1 server.) View Source
- [2] Wager, T. T., Hou, X., Verhoest, P. R., Villalobos, A. (2016) Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775. View Source
